molecular formula C13H17N3O3S B2636010 2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034483-78-6

2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

Cat. No. B2636010
CAS RN: 2034483-78-6
M. Wt: 295.36
InChI Key: MXFDRUXZIPQVNM-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiadiazole, which is a type of heterocyclic compound. It also contains a cyclopropyl group and an acetamide group. Benzothiadiazoles are often used in organic chemistry as building blocks for more complex molecules, and they have applications in various fields such as medicinal chemistry and materials science .


Molecular Structure Analysis

The benzothiadiazole ring system in the compound is aromatic, which contributes to the compound’s stability. The cyclopropyl group is a type of cycloalkane, which is a ring of carbon atoms. The acetamide group contains a carbonyl (C=O) and an amine (NH2), which may participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzothiadiazole ring might undergo electrophilic substitution reactions, while the acetamide group could be involved in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzothiadiazole ring might increase its stability and affect its electronic properties. The cyclopropyl group might influence its shape and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to 2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide focuses on their synthesis, chemical properties, and potential applications. One study detailed the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation, highlighting a convenient method for producing these compounds, which have been characterized by various analytical techniques (Yu et al., 2014). Another study synthesized and evaluated thiazole and thiadiazole derivatives as potential anticancer agents, demonstrating significant activity against several cancer cell lines, thereby indicating their potential in anticancer drug development (Ekrek et al., 2022).

Biological and Pharmacological Research

Further research has explored the reactions of 1,2,5-thiadiazole 1,1-dioxide derivatives with nitrogenated nucleophiles, providing insights into their chemical behavior and potential for creating new compounds with biological activity (Caram et al., 2003). Additionally, some innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity against the cotton leafworm, highlighting the agricultural applications of these compounds (Fadda et al., 2017).

Drug Design and Molecular Docking Studies

The creation of heterocyclic systems and their evaluation for antimicrobial and antitumor activities reveal the potential of such compounds in medicinal chemistry. For example, the synthesis of novel imidazo[2,1-b][1,3,4]thiadiazole and imidazo[2,1-b][1,3]thiazole fused diazepinones has been investigated, discussing their potential therapeutic applications (Kolavi et al., 2006). Additionally, some compounds have been evaluated for their anti-inflammatory potency in silico, using molecular docking to explore their potential as pharmacological agents (Holota et al., 2021).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and other reagents .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It might be useful in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-15-11-6-5-10(14-13(17)7-9-3-4-9)8-12(11)16(2)20(15,18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFDRUXZIPQVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)CC3CC3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide

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